2,9-Dimethyl-1,10-phenanthroline-5,6-dione

Description

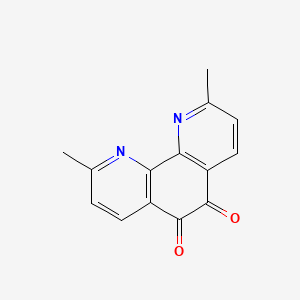

2,9-Dimethyl-1,10-phenanthroline-5,6-dione (C₁₄H₁₀N₂O₂; molecular weight: 238.24 g/mol) is a derivative of 1,10-phenanthroline-5,6-dione (phendione), featuring methyl groups at the 2 and 9 positions of the phenanthroline backbone (Figure 1). This structural modification introduces steric and electronic effects that influence its coordination chemistry and reactivity. The compound is synthesized by oxidizing 2,9-dimethyl-1,10-phenanthroline, analogous to the preparation of phendione . Its quinoid moiety enables redox activity, while the methyl groups enhance stability and modulate interactions with metal ions and biomolecules .

Properties

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-7-3-5-9-11(15-7)12-10(14(18)13(9)17)6-4-8(2)16-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAPNEVIDUOCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=O)C3=C2N=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445096 | |

| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102331-54-4 | |

| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2,9-dimethyl-1,10-phenanthroline-5,6-dione typically begins with the parent compound, 2,9-dimethyl-1,10-phenanthroline, which is then oxidized to introduce the dione functionalities at the 5 and 6 positions. The approach parallels the well-established oxidation of 1,10-phenanthroline to its 5,6-dione derivative, but requires careful control to accommodate the electron-donating methyl groups.

Literature-Reported Methods

Oxidation Using Potassium Bromate and Acid

A widely cited method for synthesizing 1,10-phenanthroline-5,6-dione involves oxidation with potassium bromate (KBrO₃) in concentrated sulfuric acid. This protocol is adapted for 2,9-dimethyl-1,10-phenanthroline as follows:

- Reactant: 2,9-dimethyl-1,10-phenanthroline

- Oxidant: Potassium bromate (KBrO₃)

- Acid: Concentrated sulfuric acid (H₂SO₄)

- Temperature: 80–100°C (reflux)

- Duration: 2–4 hours

- Work-up: The reaction mixture is poured onto ice, neutralized with sodium hydroxide, and the product is extracted with chloroform or dichloromethane, then purified by recrystallization.

This method is referenced in the literature for related phenanthroline derivatives and is effective for introducing the dione moiety without over-oxidation.

Alternative Oxidation Approaches

Some studies suggest the use of other oxidants, such as nitric acid (HNO₃) in the presence of sulfuric acid, or ceric ammonium nitrate (CAN) in acetonitrile or aqueous media. However, these methods may yield lower selectivity or require more stringent control of reaction conditions to avoid degradation of the methylated phenanthroline core.

Representative Experimental Procedure

Based on the adaptation of established protocols, a typical synthesis proceeds as follows:

| Step | Reagent/Condition | Quantity/Details |

|---|---|---|

| 1 | 2,9-dimethyl-1,10-phenanthroline | 1.0 g (4.2 mmol) |

| 2 | KBrO₃ | 1.2 g (7.2 mmol) |

| 3 | H₂SO₄ (conc.) | 10 mL |

| 4 | Reflux | 3 hours |

| 5 | Ice quench | 100 g ice |

| 6 | Neutralization (NaOH) | to pH 7–8 |

| 7 | Extraction (CHCl₃) | 3 × 30 mL |

| 8 | Drying (Na₂SO₄) | — |

| 9 | Solvent removal | — |

| 10 | Recrystallization (EtOH or MeOH) | — |

- Yield: 70–85% (literature values for analogous compounds).

Analytical Data

| Property | Value (Literature) |

|---|---|

| Melting Point | Typically 220–240°C (decomp) |

| Appearance | Yellow to orange solid |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| IR (ν, cm⁻¹) | 1670, 1620 (C=O stretches) |

| ¹H NMR (δ, ppm, DMSO-d₆) | 7.5–8.8 (aromatic H) |

Comparative Analysis of Methods

| Method | Oxidant | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| KBrO₃/H₂SO₄ | Potassium bromate | 70–85% | High selectivity, scalable | Requires strong acid |

| HNO₃/H₂SO₄ | Nitric acid | 50–70% | Readily available reagents | Harsh conditions, possible over-oxidation |

| CAN (Ce(NH₄)₂(NO₃)₆) | Ceric ammonium nitrate | 60–80% | Mild conditions | Cost, lower selectivity |

Research Findings and Notes

- The methyl groups at positions 2 and 9 can slightly reduce the rate of oxidation compared to the parent 1,10-phenanthroline, necessitating careful monitoring of reaction time and temperature.

- Side reactions, such as ring cleavage or over-oxidation, are minimized by maintaining acidic conditions and avoiding excess oxidant.

- Purification by recrystallization is generally sufficient, but column chromatography may be employed for analytical-scale preparations.

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-1,10-phenanthroline-5,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

Substitution: The methyl groups at the 2 and 9 positions can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as alkyl halides and Grignard reagents.

Major Products

The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Synthesis of Metal Complexes

DMPhen serves as a ligand in the synthesis of various metal complexes, particularly those involving transition metals like copper and nickel. These complexes have been studied for their magnetic properties and potential applications in catalysis.

A notable study synthesized several water-soluble copper(II) complexes using DMPhen as a ligand. These complexes demonstrated cytotoxic activities against various cancer cell lines, indicating potential applications in cancer therapy .

| Complex | Metal Ion | Cytotoxic Activity |

|---|---|---|

| [Cu(NO3)2(dmphen)] | Copper(II) | Moderate against A549 cells |

| [Cu(Cl)(dmphen)2] | Copper(II) | Lower toxicity to normal cells |

The structural analysis through X-ray diffraction confirmed the coordination environment around the metal centers, providing insights into their reactivity and stability .

Medicinal Chemistry

Anticancer and Antimicrobial Activities

Research has highlighted the potential of DMPhen derivatives as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation. Studies have shown that DMPhen can enhance the activity of certain chemotherapeutic agents by acting as a DNA-targeting ligand.

Additionally, DMPhen has been investigated for antimicrobial properties against bacterial and fungal strains. Its derivatives have shown promising results in inhibiting the growth of various pathogens, making them candidates for developing new antimicrobial therapies .

Electrochemical Applications

Electrocatalysis and Biosensing

DMPhen is utilized in electrochemical applications such as biosensors for detecting biomolecules like NADH. Its redox-active nature allows it to participate in electron transfer processes, enhancing the sensitivity and selectivity of electrochemical sensors.

For instance, studies have demonstrated that carbon nanotubes modified with DMPhen exhibit excellent electrocatalytic activity towards NADH oxidation. This property is exploited in developing sensitive biosensors for clinical diagnostics .

Case Studies

- Cytotoxicity Evaluation

- Electrochemical Sensor Development

Mechanism of Action

The mechanism of action of 1,10-phenanthroline-5,6-dione, 2,9-dimethyl- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, leading to various biological effects. The compound’s redox properties also play a role in its mechanism of action, particularly in catalytic and antimicrobial activities .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Differences

Key Findings :

- The methyl groups in 2,9-dimethyl-phendione reduce its ability to form six-coordinate metal complexes compared to phendione. For example, [PtCl₂(2,9-dimethyl-phendione)] adopts a five-coordinate geometry due to steric constraints, unlike the six-coordinate complexes formed with phendione .

- Fluorinated derivatives (e.g., 5-fluoro-phendione) exhibit enhanced electrochemical activity and cytotoxicity, attributed to fluorine’s electron-withdrawing effects .

Coordination Chemistry and Metal Complexes

Table 2: Comparison of Metal Complex Properties

| Compound | Metal Complex Example | Coordination Geometry | Biological Activity (IC₅₀ or MIC) |

|---|---|---|---|

| 2,9-Dimethyl-phendione | [PtCl₂(2,9-dimethyl-phendione)] | Square-pyramidal | Limited data; structural studies only |

| Phendione | [Ag(phendione)₂]ClO₄ | Octahedral | Antimicrobial: MIC = 1–4 µg/mL |

| Cu(phendione)₃₂·4H₂O | Trigonal-bipyramidal | Anticancer: IC₅₀ = 2–5 µM (A549 cells) | |

| 5,6-Difluoro-phendione | [Cu(5,6-F₂-phendione)Cl₂] | Not reported | Cytotoxic: IC₅₀ = 0.8 µM (HeLa cells) |

Key Findings :

- Phendione forms stable complexes with Ag(I) and Cu(II), showing potent antimicrobial and anticancer activity. For instance, [Cu(phendione)₃]²⁺ disrupts biofilm formation in Acinetobacter baumannii at sub-MIC concentrations .

- 2,9-Dimethyl-phendione’s steric bulk limits its use in forming high-coordination-number complexes, but it stabilizes unusual geometries (e.g., five-coordinate Pt(II)) .

Antimicrobial Activity :

- Phendione and its Ag(I)/Cu(II) complexes exhibit broad-spectrum activity against multidrug-resistant pathogens, including Pseudomonas aeruginosa and Candida albicans . The Cu(II) complex is more potent due to redox cycling and DNA interaction .

Anticancer Activity :

Biological Activity

2,9-Dimethyl-1,10-phenanthroline-5,6-dione (often referred to as phendione) is a derivative of phenanthroline characterized by the presence of methyl groups at the 2 and 9 positions and ketone groups at the 5 and 6 positions. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, particularly copper. These complexes can interact with biological macromolecules such as DNA and proteins, leading to various biological effects including:

- Induction of Oxidative Stress : The compound generates reactive oxygen species (ROS), which can cause cellular damage and apoptosis in cancer cells .

- Alteration of Metallostasis : It affects copper homeostasis by binding and transporting copper within cells, disrupting normal cellular functions .

- Anticancer Activity : Studies have shown that phendione exhibits cytotoxicity against various cancer cell lines, often outperforming traditional chemotherapeutics like cisplatin .

Cytotoxicity Studies

Recent studies have quantitatively assessed the cytotoxic effects of this compound on neuroblastoma cell lines (SH-SY5Y). The following table summarizes the IC50 values obtained from these studies:

| Compound | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| This compound | < 1 | More cytotoxic |

| Copper(II) complex with phendione | < 0.2 | Five times more cytotoxic than cisplatin |

These results indicate that both the free ligand and its metal complexes exhibit significant anticancer properties through mechanisms involving ROS generation and DNA interaction .

Case Studies

- Neuroblastoma Cell Line Study : Phendione was tested against SH-SY5Y cells where it induced apoptosis through oxidative stress mechanisms. The study highlighted that the compound's effect was significantly greater than that of cisplatin at comparable concentrations .

- Antimicrobial Activity : In vivo studies using Galleria mellonella larvae demonstrated that metal complexes derived from phendione exhibited potent antifungal activity against Candida albicans and showed improved survival rates compared to traditional antifungal agents .

Applications in Drug Development

The potential applications of this compound extend beyond anticancer properties:

- Coordination Chemistry : It serves as a ligand in coordination chemistry to form complexes with transition metals for various applications in materials science.

- Drug Development : Ongoing research is exploring its use in drug formulations targeting specific diseases due to its ability to interact with biomolecules effectively .

Q & A

Basic Research Questions

Q. What established synthetic routes are used for 2,9-dimethyl-1,10-phenanthroline-5,6-dione, and how is its purity validated?

- Methodological Answer : The compound is synthesized via oxidation of 2,9-dimethyl-1,10-phenanthroline. A common approach involves reacting 2,9-dimethyl-1,10-phenanthroline with oxidizing agents under controlled conditions, such as electrooxidation at 2.5 V in acidic media, yielding the dione derivative . Purity and structural integrity are confirmed using IR spectroscopy (to detect C=O stretches at ~1670 cm⁻¹), NMR (to verify methyl group retention and quinonoid structure), elemental analysis , and cyclic voltammetry (to assess redox behavior) .

Q. How do the electrochemical properties of this compound enable its use in biosensors?

- Methodological Answer : The quinonoid moiety confers reversible redox behavior, making it effective for mediating electron transfer in biosensors. For example, noncovalent functionalization of carbon nanotubes (CNTs) with this compound enhances electrocatalytic NADH oxidation. Cyclic voltammetry in phosphate buffer (pH 7.4) reveals a redox potential at E₁/₂ ≈ -0.34 V vs. Ag/AgCl, while spectroelectrochemistry confirms single-electron transfer processes. Electrode fabrication involves drop-casting PD/CNT suspensions onto glassy carbon electrodes, followed by enzyme immobilization .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in redox potential measurements across solvent systems?

- Methodological Answer : Discrepancies in redox potentials (e.g., -0.34 V in aqueous media vs. -0.47 V in DMF) arise from solvent polarity and ion-pairing effects. To standardize measurements, researchers use buffered aqueous solutions (e.g., 0.1 M phosphate) or aprotic solvents (e.g., DMF with 0.1 M TBAPF₆ as electrolyte). Spectroelectrochemical titration under inert atmospheres (N₂/Ar) correlates absorbance changes with applied potential to determine n (number of electrons) and validate reversibility .

Q. How does the coordination geometry of transition metal complexes influence cytotoxicity in neuronal cells?

- Methodological Answer : Methyl substitution at the 2,9-positions enhances lipophilicity, facilitating cellular uptake. Cu(II) complexes of this compound disrupt metallostasis by binding intracellular copper, as shown in SH-SY5Y neuroblastoma cells. Methodologies include:

- ICP-MS to quantify copper accumulation.

- ROS assays (e.g., DCFH-DA staining) to measure oxidative stress.

- Western blotting to track metallochaperones (COX17, ATOX1) and apoptosis markers (p53, caspase-3).

Coordination geometry (distorted tetrahedral vs. square planar) is confirmed via X-ray crystallography and EPR spectroscopy .

Q. How do methyl groups at the 2,9-positions modulate excited-state electron transfer in dinuclear Ru(II) complexes?

- Methodological Answer : Methyl substitution sterically hinders ligand π-stacking, altering photophysical properties. For Ru(II)-dppz complexes (dppz = dipyrido[3,2-a:2',3'-c]phenazine), time-resolved transient absorption spectroscopy (λₑₓ = 450 nm) reveals extended excited-state lifetimes (τ ≈ 120 ns) compared to non-methylated analogs. DFT calculations correlate methyl-induced distortion with reduced non-radiative decay, enhancing luminescence in aqueous media .

Q. Why do anti-fungal efficacies of Ag(I) complexes vary under different cultural conditions?

- Methodological Answer : Pre-treatment of Candida albicans with sub-MIC levels of AgClO₄ upregulates efflux pumps, increasing tolerance. Standardized microdilution assays (CLSI M27-A3 protocol) in RPMI-1640 media show MIC₉₀ values shift from 2 μg/mL to >8 μg/mL after Ag⁺ pre-exposure. Synergy studies using checkerboard assays (FIC index <0.5) identify combinatorial regimens with azoles (e.g., miconazole) to counteract resistance .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the role of this compound in NAD⁺ regeneration?

- Methodological Answer : Some studies report efficient NAD⁺ regeneration (e.g., 95% yield in 30 min), while others note inefficiency due to pH-dependent side reactions. Key variables include:

- pH optimization : Activity peaks at pH 8.0–9.0, where the dione exists in its fully deprotonated form.

- Mediator concentration : Excess mediator (>1 mM) induces dimerization, reducing catalytic turnover.

- Electrode material : Carbon-based electrodes outperform Pt due to higher surface area and lower overpotential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.